![molecular formula C15H24N2O5S B3015822 1-(3-(((2-Hydroxyethyl)(methyl)amino)methyl)morpholino)-2-(thiophen-2-yl)ethanone formate CAS No. 1421523-35-4](/img/structure/B3015822.png)
1-(3-(((2-Hydroxyethyl)(methyl)amino)methyl)morpholino)-2-(thiophen-2-yl)ethanone formate
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Description
1-(3-(((2-Hydroxyethyl)(methyl)amino)methyl)morpholino)-2-(thiophen-2-yl)ethanone formate is a useful research compound. Its molecular formula is C15H24N2O5S and its molecular weight is 344.43. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry and Drug Development
HEAMMTE formate has attracted attention in medicinal chemistry due to its potential as a drug candidate. Researchers explore its pharmacological properties, such as binding affinity to specific receptors, metabolic stability, and toxicity profiles. By modifying its structure, scientists aim to develop novel drugs for treating various diseases, including cancer, neurological disorders, and infectious diseases .
Photodynamic Therapy (PDT)
Photodynamic therapy (PDT) is a non-invasive treatment for cancer and other conditions. HEAMMTE formate can serve as a photosensitizer, absorbing light energy and generating reactive oxygen species (ROS) upon activation. These ROS selectively damage cancer cells, leading to their destruction. Researchers investigate its efficacy, optimal dosages, and delivery methods for PDT applications .
Organic Electronics
HEAMMTE formate’s conjugated structure makes it suitable for organic electronics. It can act as a building block for organic semiconductors, light-emitting diodes (OLEDs), and field-effect transistors (OFETs). Scientists study its charge transport properties, stability, and compatibility with other materials to enhance device performance .
Catalysis
The presence of a morpholino group in HEAMMTE formate suggests potential catalytic activity. Researchers explore its use as a catalyst in organic transformations, such as asymmetric reactions or C-C bond formations. Understanding its reactivity and selectivity is crucial for designing efficient catalytic processes .
Supramolecular Chemistry
Supramolecular chemistry involves the study of non-covalent interactions between molecules. HEAMMTE formate’s unique structure allows it to participate in hydrogen bonding, π-π stacking, and host-guest interactions. Researchers investigate its role in self-assembly, molecular recognition, and functional materials .
Materials Science
HEAMMTE formate’s thiophene moiety contributes to its electronic properties. Scientists explore its incorporation into conductive polymers, sensors, and optoelectronic devices. By tailoring its structure, they aim to enhance material properties, such as charge mobility, fluorescence, and stability .
properties
IUPAC Name |
formic acid;1-[3-[[2-hydroxyethyl(methyl)amino]methyl]morpholin-4-yl]-2-thiophen-2-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S.CH2O2/c1-15(4-6-17)10-12-11-19-7-5-16(12)14(18)9-13-3-2-8-20-13;2-1-3/h2-3,8,12,17H,4-7,9-11H2,1H3;1H,(H,2,3) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOPGURYSGXZFTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)CC1COCCN1C(=O)CC2=CC=CS2.C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(((2-Hydroxyethyl)(methyl)amino)methyl)morpholino)-2-(thiophen-2-yl)ethanone formate |
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